molecular formula C4H10ClNOS B13114279 Methyl2-(methylthio)acetimidatehydrochloride CAS No. 74979-21-8

Methyl2-(methylthio)acetimidatehydrochloride

Cat. No.: B13114279
CAS No.: 74979-21-8
M. Wt: 155.65 g/mol
InChI Key: MFZHXNQOYAMHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 3.19 ppm (s, 3H) : Methyl group bonded to sulfur (–S–CH₃).
    • δ 3.82 ppm (s, 3H) : Methoxy group (–O–CH₃).
    • δ 7.25–7.55 ppm (m, 4H) : Aromatic protons (if present in derivatives).
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 170.89 ppm : Carbonyl carbon (C=O).
    • δ 35.95 ppm : Methylthio carbon (–S–CH₃).

Infrared (IR) Spectroscopy

  • 1654 cm⁻¹ : Stretching vibration of the C=N bond.
  • 1142 cm⁻¹ : C–S stretching in the methylthio group.
  • 730 cm⁻¹ : Out-of-plane bending of N–H in the protonated imino group.

Mass Spectrometry (MS)

  • Base peak at m/z 163 : Corresponds to [M+H-2HCl]⁺, indicating loss of the hydrochloride counterion.
  • Fragments at m/z 141 and 114 : Result from cleavage of the thioethyl group (–S–CH₂–).

Thermodynamic Stability and Phase Behavior

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for related compounds suggest:

Property Value
Melting point 99–102°C
Decomposition temperature 259°C
Solubility Methanol > Water
  • Phase transitions :
    • 65°C : Endothermic melting of hydrated forms (if present).
    • 120°C : Loss of water molecules, transitioning to anhydrous form.
    • 208°C : Thermal decomposition of the hydrochloride salt.

The compound exhibits hygroscopicity in ambient conditions, absorbing moisture to form stable hydrates. Crystallization from acetone/water mixtures yields dihydrate forms, which dehydrate upon heating to produce anhydrous crystals.

Properties

CAS No.

74979-21-8

Molecular Formula

C4H10ClNOS

Molecular Weight

155.65 g/mol

IUPAC Name

methyl 2-methylsulfanylethanimidate;hydrochloride

InChI

InChI=1S/C4H9NOS.ClH/c1-6-4(5)3-7-2;/h5H,3H2,1-2H3;1H

InChI Key

MFZHXNQOYAMHDR-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CSC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl2-(methylthio)acetimidatehydrochloride can be synthesized through several methods. One common approach involves the reaction of methylthioacetimidate with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents and precise temperature control to maximize yield and minimize impurities .

Chemical Reactions Analysis

Scientific Research Applications

Methyl2-(methylthio)acetimidatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-(methylthio)acetimidatehydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Methyl Acetimidate Hydrochloride (CAS 14777-27-6)

Structure : Lacks the methylthio group, with a simpler acetimidate structure (CH₃C(=NH)OCH₃·HCl).
Applications : Used in peptide modification but shows lower potency compared to methylthio-substituted analogs. For example, acetimidyl-lysine-modified peptides demonstrated a 2-fold increase in inhibitory activity over unmodified peptides in glycoprotein binding assays .
Physical Properties : Less hygroscopic than ethyl acetimidate hydrochloride, making it easier to handle in moisture-sensitive reactions .

Ethyl Acetimidate Hydrochloride (CAS 2208-07-3)

Structure: Ethyl ester (C₂H₅) instead of methyl, with the formula C₄H₉NO·HCl (MW 123.58 g/mol). Applications: Used in synthesizing thiazoline derivatives, such as methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride, via condensation with cysteine methyl ester . Its higher molecular weight and crystalline powder form (vs. liquid methyl analogs) influence solubility and handling .

2,2,2-Trichloroethyl Acetimidate Hydrochloride

Structure: Features a trichloroethyl (CCl₃CH₂) group, increasing steric bulk and electron-withdrawing effects. Applications: Employed in the synthesis of N¹-phenylacetamidine derivatives. Its hydrolysis yields acetamide and trichloroethanol as byproducts, indicating lower stability compared to methyl or ethyl analogs . Physical Properties: Higher melting point (187°C) and distinct NMR shifts (δ 5.35 ppm for the trichloroethyl group) .

Ethyl 2-Chloroacetimidate Hydrochloride (CAS 36743-66-5)

Structure: Contains a chloro (-Cl) substituent at the 2-position (ClCH₂C(=NH)OC₂H₅·HCl). Applications: The electron-withdrawing chloro group enhances reactivity in nucleophilic substitutions but reduces stability under basic conditions. No biological potency data are reported, unlike the methylthio variant .

Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride (CAS 2006277-58-1)

Structure : Aromatic benzimidate with a trifluoromethyl (-CF₃) group, altering electronic and solubility properties.
Applications : Primarily used in pharmaceutical intermediates. The trifluoromethyl group increases lipophilicity and metabolic stability compared to aliphatic analogs like methyl 2-(methylthio)acetimidate .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Stability Notes
Methyl 2-(methylthio)acetimidate HCl 143.62 Not reported Moderate hygroscopicity; stable under anhydrous conditions
Ethyl acetimidate HCl 123.58 Not reported Crystalline powder; slower hydrolysis than methyl analogs
2,2,2-Trichloroethyl acetimidate HCl 228.49 187 Prone to hydrolysis; yields acetamide and trichloroethanol
Ethyl 2-chloroacetimidate HCl 158.01 Not reported Reactive in SN2 reactions; less stable in aqueous media

Biological Activity

Methyl 2-(methylthio)acetimidate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Molecular Formula: C₅H₁₁ClN₂OS
Molecular Weight: 166.67 g/mol
CAS Number: 14486-52-3

The synthesis of methyl 2-(methylthio)acetimidate hydrochloride typically involves the reaction of methylthioacetic acid with appropriate amines under controlled conditions. The process generally includes the following steps:

  • Formation of Acetimidate: Methylthioacetic acid is reacted with a suitable amine to form the acetimidate derivative.
  • Hydrochloride Salt Formation: The resulting compound is treated with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability.

Biological Activity

Methyl 2-(methylthio)acetimidate hydrochloride exhibits a range of biological activities:

  • Antitumor Activity: Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an antitumor agent.
  • Antiviral Properties: Preliminary research indicates efficacy against certain viral infections, including those caused by HIV and hepatitis B.
  • Enzyme Inhibition: The compound has been identified as a potent inhibitor of specific proteases, which are critical in various biological processes, including cancer metastasis and viral replication.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits cancer cell proliferation
AntiviralEffective against HIV and hepatitis B
Enzyme InhibitionInhibits serine proteases involved in metastasis

The biological activity of methyl 2-(methylthio)acetimidate hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. Its imidate structure allows it to form covalent bonds with nucleophilic sites on target proteins, leading to inhibition of their activity. This mechanism is particularly relevant in cancer treatment, where protease inhibitors can prevent tumor invasion and metastasis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of methyl 2-(methylthio)acetimidate hydrochloride in clinical settings:

  • Case Study on Antitumor Efficacy:
    • Objective: To assess the anticancer effects on human breast cancer cell lines.
    • Findings: The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value indicating potent activity.
    • Conclusion: Methyl 2-(methylthio)acetimidate hydrochloride may serve as a lead compound for developing new cancer therapies.
  • Case Study on Antiviral Activity:
    • Objective: To evaluate the antiviral effects against HIV in vitro.
    • Findings: The compound inhibited viral replication by up to 80% at optimal concentrations without cytotoxicity to host cells.
    • Conclusion: Further investigation is warranted to explore its potential as an antiviral drug.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.